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Compound of Interest

1-Bromo-2-(chloromethoxy)-4-
Compound Name: ,
nitrobenzene

Cat. No.: B13148957

Get Quote

Executive Summary & Compound Profile

This guide provides a definitive technical analysis of the spectroscopic signature of 1-Bromo-2-

(chloromethoxy)-4-nitrobenzene (CAS: 1694419-36-7). As a highly functionalized benzene
derivative, this compound serves as a critical electrophilic building block in the synthesis of
complex pharmacophores. Its structural integrity is defined by three distinct functionalities: an
aryl bromide, a nitro group, and a reactive chloromethyl ether (CME) moiety.

Correct characterization of this molecule is challenging due to the lability of the chloromethyl
ether group. This guide prioritizes self-validating protocols—experimental workflows where data
from Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) cross-
verify to rule out common decomposition products (e.g., the hydrolyzed phenol).

Structural Analysis[1][2][3]
e Chemical Formula: C

H

BrCINO
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[1]

e Molecular Weight: 266.48 g/mol
o Key Reactivity: The -OCH

Cl group is a "hard" electrophile, susceptible to hydrolysis. Handling requires strictly
anhydrous conditions.

Mass Spectrometry (MS): Isotopic Fingerprinting

Mass spectrometry provides the primary confirmation of identity through the unique isotopic
abundances of Bromine (

Br/
Br) and Chlorine (
Cl/
Cl).

Theoretical Isotopic Pattern

Unlike simple organic molecules, this compound exhibits a complex M+ cluster due to the
interaction of Br and Cl isotopes.

o M+ (265):
Br +
Cl

e M+2 (267): (
Br +
Cl) AND (
Br +

cl)
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e M+4 (269):
Br +

Cl

Diagnostic Rule: Look for a 3:4:1 approximate intensity ratio for the M, M+2, and M+4 peaks.
This "staircase" pattern is the hallmark of a molecule containing one Br and one CI atom.

Fragmentation Pathway

The fragmentation logic follows the stability of the leaving groups. The chloromethyl ether
oxygen is the primary trigger for fragmentation.

m/z Fragment Loss Assignment Mechanistic Insight

Molecular lon (Low intensity

265/267/269 [M]+ .
due to lability).
Base Peak. Cleavage of the
M- CH ether C-O bond. The phenoxy
216/218 L .
i+ cation is stabilized by the
aromatic ring.
Loss of bromine radical (less
186/188 [M - Br]* _ ,
common in El, but possible).
[M-CH
Sequential loss of the nitro
170/172 Cl- NO

group from the base peak.

]+

DOT Diagram: MS Fragmentation Logic
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Molecular lon [M]+
m/z 265/267/269
(Br + CI Pattern)

Base Peak [M - CH2CI]+
m/z 216/218
(Phenoxy Cation)

Hydrolysis Artifact |
(If wet sample) |
2-Bromo-5-nitrophenol |

Fragment [M - CH2CI - NO2]+
m/z 170/172

Click to download full resolution via product page

Caption: Fragmentation pathway showing the dominant loss of the chloromethyl group and
potential hydrolysis artifact.

Infrared Spectroscopy (IR): Functional Group
Validation

IR is the rapid-screening tool to ensure the chloromethyl ether is intact and has not hydrolyzed

to the alcohol.

Key Absorption Bands|[6]
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Wavenumber (cm~?) Vibration Mode Diagnostic Value
3100 - 3000 C-H Stretch (Ar) Weak aromatic protons.
NO Strong. Confirms presence of
1535+ 10 _
Asymmetric nitro group.
NO Strong. Secondary
1350 + 10 , . .
Symmetric confirmation of nitro group.
Critical. Asymmetric ether
1200 - 1250 C-O-C Stretch
stretch.
Fingerprint region; confirms
600 - 800 C-Cl/ C-Br Stretch

halogenation.

ABSENCE REQUIRED. If a
3200 - 3600 O-H Stretch broad peak appears here, the

sample has hydrolyzed.

Application Note: Use ATR (Attenuated Total Reflectance) with a diamond crystal.[2] Ensure the
crystal is dry. A "wet" spectrum indicating O-H stretch requires immediate re-purification of the
sample.

Nuclear Magnetic Resonance (NMR): Structural
Proof

NMR provides the definitive map of the carbon skeleton and proton environment.

'H NMR (Proton)

Solvent: CDCI

(Deuterated Chloroform). Ensure solvent is neutralized (free of HCI acid traces) to prevent
degradation.

Predicted Chemical Shifts & Coupling:
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Assignment

Proton i
Coupling (Hz) | ogic

(ppm) Multiplicity

Most Deshielded.
Ortho to -OCH

Cl and Ortho to -
NO

H-3 7.88 Doublet (d) . The combined
electron-
withdrawing
effect pushes
this shift

downfield.

Ortho to -NO

Doublet of . Shows strong

H-5 7.78 Doublets (dd) , coupling to H-6

and weak meta

coupling to H-3.

Ortho to -Br.
Shielded relative
to H-3/H-5 due to
distance from
NO

H-6 7.65 Doublet (d)

Characteristic
CME Signal. The
methylene
CH protons are
5.85 Singlet (s) - flanked by
Oxygen and
Chlorine, causing
extreme

deshielding.
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Data Interpretation: The singlet at 5.85 ppm is the "Go/No-Go" signal.
e If this peak shifts to ~5.2 ppm or splits, the ether has cleaved.

« If the integral is < 2.0 relative to aromatic protons, the sample is impure.

13C NMR (Carbon)

Solvent: CDCI

[2]

Predicted Chemical Shifts:
e C-O (Ether): ~154 ppm (Deshielded by Oxygen).
e C-NO

. ~148 ppm.

e C-H (Ar): 125 - 118 ppm (Three distinct signals).
e C-Br: ~115 ppm (Shielded by heavy atom effect).
 -OCH

Cl:75 - 78 ppm. (Distinctive aliphatic region signal).

DOT Diagram: NMR Connectivity Logic

H(-CH2Cl)
Singlet @ 5.85 ppm

(Deshielded by O & Cl) | H-3
1-Bromo-2-(chloromethoxy)-4-nitrobenzene J_meta (2.5HZ_)_' (OTTP;JE;% ';F?nz]/g?er)
Aromatic Region HS5 T

»| (Ortho to NO2)
7.6 -7.9 ppm ~7.78 ppm (dd) \_J‘_‘ortho (8.8Hz) he

; (Ortho to Br)

~7.65 ppm (d)

Click to download full resolution via product page
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Caption: 1H NMR connectivity showing chemical shift hierarchy and coupling networks.

Experimental Protocols

Protocol A: Sample Preparation for NMR (Strict
Anhydrous)

Objective: Prevent hydrolysis of the chloromethyl ether during analysis.
e Glassware: Oven-dry NMR tubes at 120°C for 2 hours.
e Solvent: Use CDCI

stored over 4A Molecular Sieves. Do not use standard CDCI

that has been sitting open, as it forms DCI/Phosgene which degrades the sample.
e Filtration: Filter the solution through a small plug of anhydrous K

CO

directly into the NMR tube to neutralize any trace acid.

e Acquisition: Run the spectrum immediately.

Protocol B: GC-MS Method

Objective: Verify purity and isotopic pattern.

Column: HP-5ms or equivalent (30m x 0.25mm).

e Inlet Temp: 200°C (Keep low to prevent thermal decomposition).

e Carrier Gas: Helium @ 1.0 mL/min.

e Oven Program:

o Hold 60°C for 1 min.

o Ramp 20°C/min to 280°C.
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o Hold 3 min.

¢ Detection: El mode (70 eV).

References
o Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds (7th ed.). John Wiley & Sons.

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer. (Reference for Chloromethyl ether chemical
shifts).

e BenchChem. (2025).[2][3] Spectroscopic Profile of Halogenated Nitrobenzenes. (General
reference for nitro-aromatic coupling constants).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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